molecular formula C17H15F3N8O B3017206 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034599-79-4

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3017206
CAS No.: 2034599-79-4
M. Wt: 404.357
InChI Key: LGKDOUIEYNYWHS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a tetrazole moiety and a trifluoromethylpyrimidine-linked piperazine scaffold.

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N8O/c18-17(19,20)14-9-15(22-10-21-14)26-4-6-27(7-5-26)16(29)12-2-1-3-13(8-12)28-11-23-24-25-28/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKDOUIEYNYWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , also known by its CAS number 1421531-05-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a complex structure characterized by:

  • A tetrazole ring , which is known for enhancing biological activity through increased binding affinity to various biological targets.
  • A trifluoromethyl-substituted pyrimidine moiety , contributing to its lipophilicity and potentially improving pharmacokinetic properties.

The molecular formula is C19H17F3N6O2C_{19}H_{17}F_3N_6O_2 with a molecular weight of approximately 418.4 g/mol, indicating a relatively high complexity suitable for diverse biological interactions .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the tetrazole ring through cycloaddition reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Functionalization with the trifluoromethyl group to enhance its bioactivity.

These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against various cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The results indicated significant cytotoxic effects, with lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting that the compound may act as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the tetrazole and trifluoromethyl groups is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .

The mechanism of action appears to involve:

  • Inhibition of specific enzymes or receptors associated with tumor growth and proliferation.
  • Modulation of signaling pathways critical for cancer cell survival.

Further research is needed to elucidate these mechanisms in detail, but initial studies indicate that the compound may interfere with key regulatory proteins involved in cell cycle progression .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A recent study assessed the efficacy of this compound in vitro on HeLa cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of conventional treatments, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureNotable Features
4-tert-butyl-N-[2-(1H-tetrazol-5-yl)phenyl]benzamideStructureSimilar bioactive properties; lacks trifluoromethyl group
N-[2-(1H-tetrazol-5-yl)phenyl]benzamideStructureSimpler structure; retains some bioactivity
3-(trifluoromethyl)-1H-tetrazoleStructureSimpler derivative; lacks benzamide functionality

This comparison highlights the unique attributes of This compound , particularly due to its trifluoromethyl group which enhances lipophilicity and potentially increases biological activity compared to others .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The tetrazole moiety can enhance the bioactivity of compounds by improving their pharmacokinetic profiles. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that tetrazole-containing piperazine derivatives effectively inhibited the proliferation of various cancer cell lines, suggesting that (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone could be a candidate for further anticancer drug development .

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes or cell membranes, potentially leading to bactericidal effects. Preliminary studies indicate that similar compounds have shown effectiveness against a range of bacterial strains, making them candidates for new antibiotic therapies .

Neurological Applications

The piperazine moiety in the compound is associated with neuropharmacological activities. Research has suggested that compounds with piperazine structures can act as anxiolytics and antidepressants. The incorporation of the tetrazole group may enhance these effects, warranting further investigation into its potential as a treatment for neurological disorders .

Herbicidal Activity

The trifluoromethyl group in the compound is known to enhance herbicidal activity by increasing lipophilicity and improving the ability to penetrate plant tissues. Research into structurally similar compounds has shown promising results in controlling weed species without harming crops, indicating that this compound could be developed into an effective herbicide .

Insecticidal Properties

Compounds containing tetrazole rings have been explored for their insecticidal properties. Studies have suggested that they may disrupt the nervous systems of insects, leading to increased mortality rates among pest populations. The potential application of this compound in pest control strategies could contribute to sustainable agricultural practices .

Polymer Chemistry

The unique chemical structure of this compound opens avenues for its use in polymer synthesis. Its ability to participate in various chemical reactions makes it a candidate for creating functional polymers with specific properties, such as enhanced thermal stability and resistance to degradation .

Coatings and Adhesives

Given its chemical stability and potential for modification, this compound could also find applications in coatings and adhesives, particularly those requiring high durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in tetrazole substitution , piperazine-linked scaffolds , and heterocyclic modifications . Below is a detailed comparison:

Tetrazole-Containing Analogs

  • Compound 7a–x (): These derivatives feature a tetrazole-5-thiol linked to a phenylsulfonyl-piperazine scaffold via a thioether bond. Unlike the target compound, which uses a methanone bridge, these analogs prioritize sulfonyl and thioether linkages.
  • Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one derivatives (): These compounds replace the tetrazole with a pyrazolo-thiazolo-pyrimidinone core. The lack of a piperazine linker and trifluoromethyl group limits their conformational flexibility and bioavailability compared to the target molecule .

Piperazine-Linked Trifluoromethylpyrimidine Derivatives

  • Compound 5 (): This analog substitutes the tetrazole-phenyl group with a pyrazole-butyl chain (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one). The elongated alkyl chain may improve membrane permeability but could reduce target binding affinity due to increased steric bulk .
  • Compound 21 (): Features a thiophene ring instead of pyrimidine. The thiophene’s reduced electronegativity and smaller size likely diminish interactions with hydrophobic enzyme pockets compared to the trifluoromethylpyrimidine in the target compound .

Heterocyclic Modifications

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (): These compounds integrate pyrido-pyrimidinone cores with methylsulfonylbenzyl groups. While they share a pyrimidine scaffold, the absence of a tetrazole and piperazine linker limits their structural overlap with the target compound .

Structural and Pharmacological Implications

Feature Target Compound Closest Analog (Compound 5, ) Key Differences
Core Heterocycle Tetrazole (1H-tetrazol-1-yl) Pyrazole Tetrazole offers superior metabolic stability and hydrogen-bonding capacity .
Linker Methanone bridge Butanone chain Methanone provides rigidity; butanone increases flexibility but reduces potency.
Substituent 6-(Trifluoromethyl)pyrimidin-4-yl 4-(Trifluoromethyl)phenyl Pyrimidine enhances π-π stacking; phenyl lacks heterocyclic interaction potential.
Synthetic Route Likely involves coupling of tetrazole-phenylcarboxylic acid with piperazine (inferred from ) Coupling of arylpiperazine with 4-(pyrazol-4-yl)butanoic acid Target compound’s synthesis avoids sulfonyl/thioether intermediates, improving yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling the tetrazole-containing phenyl moiety with a piperazine intermediate bearing the trifluoromethylpyrimidinyl group. Key steps include:

  • Nucleophilic substitution for piperazine functionalization (e.g., reacting 6-(trifluoromethyl)pyrimidin-4-yl chloride with piperazine derivatives under inert conditions) .
  • Catalytic coupling (e.g., Buchwald-Hartwig amination or palladium-mediated cross-coupling) to link the tetrazole-phenyl unit to the piperazine core.
  • Critical parameters : Temperature (80–120°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for limiting reagents). Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can researchers characterize the chemical structure and purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-UV/ELSD with C18 columns (acetonitrile/water gradient) to assess purity (>98% recommended for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. What preliminary biological screening strategies are recommended to evaluate this compound’s activity?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with the tetrazole and trifluoromethylpyrimidine pharmacophores:

  • Kinase inhibition assays (e.g., EGFR or VEGFR) due to the pyrimidine scaffold’s role in ATP-binding domains .
  • GPCR binding studies (e.g., serotonin or dopamine receptors) given the piperazine moiety’s prevalence in CNS-targeting drugs .
  • Dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Q. How does the solubility and stability profile of this compound affect experimental design in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). The trifluoromethyl group may reduce aqueous solubility; use co-solvents (e.g., cyclodextrins) if precipitation occurs .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 14 days) and monitor via HPLC. The tetrazole ring is sensitive to hydrolysis; store lyophilized samples at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the tetrazole’s phenyl ring (e.g., electron-withdrawing groups) or the pyrimidine’s trifluoromethyl group (e.g., replace with cyano or methylsulfonyl) .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify key interactions with target proteins. Validate predictions with mutagenesis studies .
  • Data analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. What computational strategies are effective for predicting the metabolic pathways and toxicity risks of this compound?

  • Methodological Answer :

  • In silico metabolism prediction : Use software like StarDrop or Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., oxidation of the piperazine ring or glucuronidation of the tetrazole) .
  • Toxicity screening : Employ AMES tests for mutagenicity and hERG inhibition assays for cardiotoxicity risk. The trifluoromethyl group may pose bioaccumulation concerns; assess logP values (target <5) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Model validation : Compare results from cell-free assays (e.g., enzyme inhibition), cell-based assays (e.g., HEK293 or HepG2), and in vivo models (e.g., zebrafish or murine). Discrepancies may arise from membrane permeability or off-target effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects versus bystander pathways .

Q. What advanced analytical techniques resolve challenges in quantifying low concentrations of this compound in complex matrices (e.g., plasma or tissue)?

  • Methodological Answer :

  • LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for sensitivity down to 1 ng/mL. Use deuterated internal standards to correct for matrix effects .
  • Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to remove interferents .

Q. How can environmental impact assessments be integrated into the research workflow for this compound?

  • Methodological Answer :

  • Fate and transport studies : Measure hydrolysis rates (pH 7–9) and photodegradation under simulated sunlight. The trifluoromethyl group may confer environmental persistence .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity. Correlate results with computational QSAR models .

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